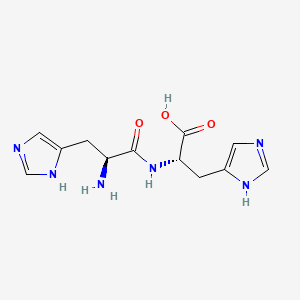

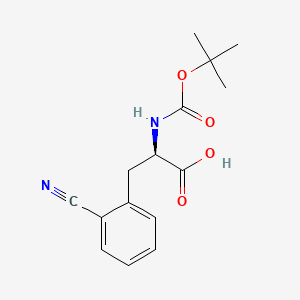

1-(((2R,3S)-2-(2,5-二氟苯基)-3-甲基氧代环丙烷-2-基)甲基)-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been explored in various studies. In one approach, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized from the reaction of ester ethoxycarbonylhydrazones with primary amines. This method also led to the creation of a Schiff base by further reacting one of the synthesized compounds with 4-methoxybenzaldehyde, followed by the production of Mannich base derivatives using morpholine or methyl piperazine as the amine component . Another study reported the synthesis of 1,2,4-triazoles with a difluoro(heteroaryl)methyl moiety through two routes: one starting from the reaction of ethyl 2,2-difluoro(heteroaryl)acetate with phenyllithiums and the other from the reaction of chlorodifluoro(heteroaryl)methane with benzaldehydes . These methods highlight the versatility in synthesizing 1,2,4-triazole derivatives with various substituents.

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be further substituted with various functional groups. The presence of difluorophenyl and methyloxirane groups, as mentioned in the compound of interest, suggests a complex structure that may influence the compound's reactivity and interaction with biological targets. The difluoro(heteroaryl)methyl moiety, in particular, has been incorporated into new antifungal 1,2,4-triazoles, indicating the importance of these substituents in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives is influenced by the substituents attached to the triazole ring. For instance, the Schiff base formation and subsequent Mannich reaction in the synthesis of some derivatives demonstrate the potential for these compounds to undergo nucleophilic addition and condensation reactions . The difluoro(heteroaryl)methyl moiety in antifungal 1,2,4-triazoles suggests that these compounds may also participate in reactions typical of difluoromethylated compounds, such as nucleophilic substitution, due to the presence of the electron-withdrawing fluorine atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are largely determined by their molecular structure. The presence of fluorine atoms, for example, can significantly affect the lipophilicity, stability, and bioavailability of these compounds. The antifungal activities of the synthesized 1,2,4-triazoles with difluoro(heteroaryl)methyl moiety indicate that these compounds have the potential to interact effectively with biological systems, which is often a result of their physicochemical properties . Additionally, the use of a DMSO/H2O mixture as a solvent in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles suggests solubility considerations in the design and synthesis of these compounds .

科学研究应用

抗真菌活性

该化合物因其抗真菌特性而被广泛研究。研究表明,它对各种菌株(包括白色念珠菌)在体外和体内均具有强大的抗真菌活性。这在探索该化合物的不同立体异构体和衍生物的研究中很明显,强调了其在开发抗真菌剂中的作用 (Tasaka 等人,1993),(Tasaka 等人,1995),(Kitazaki 等人,1996)。

合成和化学性质

多项研究集中在该化合物及其立体异构体的合成上。这些研究提供了对该化合物立体化学和可大规模生产潜力的见解,这对于药物应用至关重要。它们还深入探讨了对开发各种药物化合物至关重要的合成路线 (Ichikawa 等人,2000),(Butters 等人,2001)。

药代动力学性质

研究包括研究该化合物的药代动力学性质,如在各种溶剂和生物介质中的溶解度。了解这些性质对于药物开发至关重要,尤其是在设计具有最佳吸收和分布特性的药物时 (Volkova 等人,2020)。

在癌症治疗中的潜力

有证据表明该化合物在治疗癌症方面具有潜力,分子对接研究表明它与 EGFR 激酶结构域 ATP 结合位点相互作用。这表明该化合物或其衍生物可以被开发为抗癌剂 (Kaczor 等人,2013)。

分析应用

该化合物已被用于分析化学中,特别是在开发和验证定量药物样品中遗传毒性杂质的方法中。这突出了其在确保药物安全性和符合监管标准方面的效用 (Devanna & Reddy, 2016)。

属性

IUPAC Name |

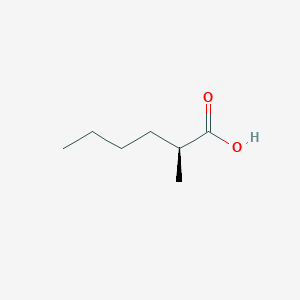

1-[[(2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-4-9(13)2-3-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOWWJNQQPRWCO-QPUJVOFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@](O1)(CN2C=NC=N2)C3=C(C=CC(=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(((2R,3S)-2-(2,5-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。